molecular formula C11H9BrN2 B1283094 5'-Bromo-5-methyl-[2,2']bipyridinyl CAS No. 1187163-83-2

5'-Bromo-5-methyl-[2,2']bipyridinyl

Cat. No. B1283094
M. Wt: 249.11 g/mol
InChI Key: LMIGNMKZAPNHIP-UHFFFAOYSA-N
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Description

5'-Bromo-5-methyl-[2,2']bipyridinyl is a brominated bipyridine derivative that has garnered interest due to its potential applications in the field of coordination chemistry and materials science. The presence of bromine and methyl groups on the bipyridine framework allows for further functionalization and the formation of complex structures with metals, which can be useful in creating molecular rods and other complex architectures .

Synthesis Analysis

The synthesis of 5'-Bromo-5-methyl-[2,2']bipyridinyl and related compounds typically involves halogenation and coupling reactions. For instance, 5-bromo-2,2'-bipyridine derivatives can be synthesized through Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives . Direct bromination of 2,2'-bipyridine hydrobromide salt has also been reported as a method for obtaining 5-bromo-2,2'-bipyridine . Additionally, the synthesis of 5'-substituted-2,2'-bipyridine derivatives can be achieved starting from brominated bipyridine building blocks, which can be further functionalized to produce mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations .

Molecular Structure Analysis

The molecular structure of brominated bipyridines can be elucidated using techniques such as X-ray crystallography. For example, a related Schiff base compound, 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, was characterized by X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . The molecular geometry from X-ray crystallography can be compared with theoretical calculations, such as density functional theory (DFT), to confirm the structure .

Chemical Reactions Analysis

Brominated bipyridines can undergo various chemical reactions due to the presence of reactive bromine atoms. These reactions include palladium-catalyzed amination, which can be used to introduce amino groups into the pyridine ring . Halogen dance reactions have also been utilized to synthesize halogen-rich intermediates for the preparation of pentasubstituted pyridines . The bromine atoms in these compounds serve as versatile functional groups that can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-Bromo-5-methyl-[2,2']bipyridinyl derivatives are influenced by the presence of bromine and other substituents on the bipyridine ring. These properties can be studied using various analytical techniques, including infrared spectroscopy (IR), powder X-ray diffraction (PXRD), and thermal analysis (TG, DTG, DSC) . The luminescence behavior of lanthanide complexes with brominated bipyridines can also be investigated, providing insights into their potential applications in materials science .

Scientific Research Applications

1. Inhibitors for α-glucosidase and α-amylase

  • Application : A series of 5-methyl- and 5-bromo/chloro substituted 2-hydroxy-3-nitrochalcones were synthesized and evaluated for inhibitory effect against α-glucosidase and α-amylase activities .
  • Method : The compounds were synthesized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro .
  • Results : Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some compounds also showed the capability to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli .

2. Synthesis of Bipyridine Derivatives

  • Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
  • Method : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . Strategies for bipyridine synthesis involving sulfur and phosphorous compounds are also examined .
  • Results : The review provides insights into advances over the last 30 years in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions .

3. Suzuki Cross-Coupling Reaction

  • Application : The study describes the efficient synthesis of a series of novel pyridine derivatives by the application of palladium-catalyzed Suzuki cross-coupling reactions .
  • Method : The reactions involved 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
  • Results : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals . Some of the compounds also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .

4. Synthesis of Bipyridine Derivatives

  • Application : 2-Bromo-5-methylpyridine has been used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The synthesized compounds are likely used in further chemical reactions or studies .

5. Precursor for Synthesis

  • Application : 2-Bromo-5-methylpyridine, a compound similar to “5’-Bromo-5-methyl-[2,2’]bipyridinyl”, has been used as a starting reagent for the synthesis of other complex compounds .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The synthesized compounds, such as 5,5’-dimethyl-2,2’-bipyridine and 5-methyl-2,2’:6’,2"-terpyridine, are likely used in further chemical reactions or studies .

6. Quantum Mechanical Investigations and Biological Activities

  • Application : The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .
  • Method : The reactions involved 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program .
  • Results : The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of pyridine derivatives were also investigated .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIGNMKZAPNHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-5-methyl-[2,2']bipyridinyl

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